8-Bromo-6-fluoroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2 It is characterized by the presence of both bromine and fluorine atoms attached to an imidazo[1,2-a]pyridine core
Scientific Research Applications
8-Bromo-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Future Directions
Imidazopyridines, including 8-Bromo-6-fluoroimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring their potential as therapeutic agents for various diseases, including tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine derivatives with electrophilic brominating and fluorinating agents. One common method includes the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to form intermediates, which are then reacted with bromine and fluorine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Comparison: 8-Bromo-6-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
IUPAC Name |
8-bromo-6-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJRHUYKUZVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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